molecular formula C6H13N3 B13828708 1,4,6-Triazaspiro[4.4]nonane CAS No. 286390-79-2

1,4,6-Triazaspiro[4.4]nonane

Cat. No.: B13828708
CAS No.: 286390-79-2
M. Wt: 127.19 g/mol
InChI Key: BORGKHAWUYLIFH-UHFFFAOYSA-N
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Description

1,4,6-Triazaspiro[44]nonane is a heterocyclic compound featuring a spiro structure with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Triazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a diamine with a carbonyl compound, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Triazaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

1,4,6-Triazaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,6-Triazaspiro[4.4]nonane involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential as an anticancer agent.

    1,6-Dioxaspiro[4.4]nonane:

Uniqueness

1,4,6-Triazaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of three nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

286390-79-2

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

1,4,6-triazaspiro[4.4]nonane

InChI

InChI=1S/C6H13N3/c1-2-6(7-3-1)8-4-5-9-6/h7-9H,1-5H2

InChI Key

BORGKHAWUYLIFH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC1)NCCN2

Origin of Product

United States

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